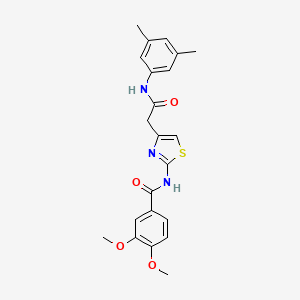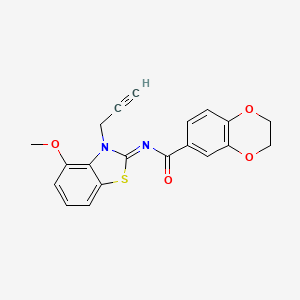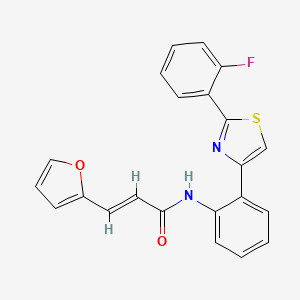
(E)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-3-(furan-2-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-3-(furan-2-yl)acrylamide, also known as FFA-1, is a novel chemical compound that has gained significant attention in the field of medicinal chemistry. This compound has been studied for its potential therapeutic applications in the treatment of type 2 diabetes and other metabolic disorders.
Applications De Recherche Scientifique
Fluorescence Quenching Studies in Proteins
A study by Eftink and Ghiron (1976) explored the use of acrylamide as an efficient quencher of tryptophanyl fluorescence in proteins. This method provides valuable insights into the exposure of tryptophan residues in protein structures, which is crucial for understanding protein conformational changes and inhibitor binding to enzymes (Eftink & Ghiron, 1976).
Tracers for Biodistribution Studies
Rodríguez et al. (2017) developed a BODIPY-fluorophore based probe for a drug, which shares a structural similarity with (E)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-3-(furan-2-yl)acrylamide, used in the treatment of Chagas disease. The study highlighted the probe's potential as an in vivo tracer for understanding the biodistribution of such compounds (Rodríguez et al., 2017).
Inhibition of SARS Coronavirus Helicase
Lee et al. (2017) discovered a chemical compound structurally related to (E)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-3-(furan-2-yl)acrylamide, which suppresses the enzymatic activities of SARS coronavirus helicase. This finding suggests potential applications of such compounds in developing inhibitors against SARS coronavirus (Lee et al., 2017).
Potential in Cancer Treatment
Kamal et al. (2014) synthesized a series of acrylamide conjugates, including compounds with a similar structure to the one , and evaluated their cytotoxic activity against various human cancer cell lines. The study found promising cytotoxicity, especially against lung adenocarcinoma, indicating the potential of these compounds in cancer treatment (Kamal et al., 2014).
Antimicrobial Activity
Cakmak et al. (2022) investigated a thiazole-based heterocyclic amide, similar in structure to (E)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-3-(furan-2-yl)acrylamide, for its antimicrobial activity. The compound showed good antimicrobial activity against a variety of microorganisms, suggesting its potential in pharmacological applications (Cakmak et al., 2022).
Mécanisme D'action
Target of Action
Similar furan-chalcone compounds have been found to inhibit the enzyme tyrosinase . Tyrosinase is a key enzyme in melanogenesis, the process that produces melanin, a pigment found in the skin, hair, and eyes .
Mode of Action
It’s worth noting that similar furan-chalcone compounds have been found to inhibit tyrosinase activity . They bind to the catalytic and allosteric sites of tyrosinase, inhibiting the enzyme’s activity . This interaction with tyrosinase is likely to result in changes in melanin production.
Biochemical Pathways
Inhibition of tyrosinase can lead to decreased melanin production, affecting skin pigmentation .
Result of Action
Similar compounds have been found to decrease tyrosinase expressions in b16f10 cells, a mouse melanoma cell line . This suggests that the compound may have potential antipigmentation effects.
Propriétés
IUPAC Name |
(E)-N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN2O2S/c23-18-9-3-1-7-16(18)22-25-20(14-28-22)17-8-2-4-10-19(17)24-21(26)12-11-15-6-5-13-27-15/h1-14H,(H,24,26)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUCLQOZORJBJU-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=CC=C3F)NC(=O)C=CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=CC=C3F)NC(=O)/C=C/C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-3-(furan-2-yl)acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

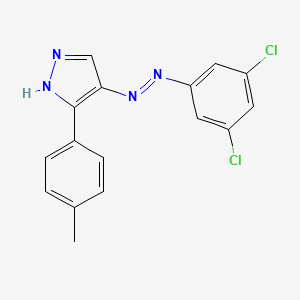


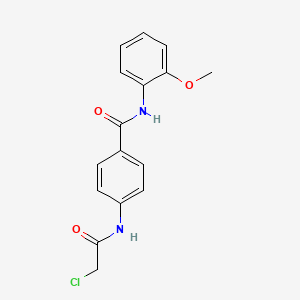

![Imidazo[1,2-a]pyridin-3-ylacetic acid hydrate](/img/structure/B2743189.png)
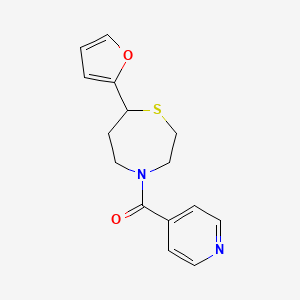
![5-methyl-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2743192.png)
![N-[1-(3-methoxyphenyl)piperidin-3-yl]but-2-ynamide](/img/structure/B2743195.png)
![2-Ethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2743196.png)
![N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-4-methylbenzenecarboxamide](/img/structure/B2743197.png)
